molecular formula C8H7NO B145857 3-Methoxybenzonitrile CAS No. 1527-89-5

3-Methoxybenzonitrile

Cat. No. B145857
M. Wt: 133.15 g/mol
InChI Key: KLXSUMLEPNAZFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06867298B2

Procedure details

A test tube was charged with CuI (20 mg, 0.10 mmol, 10 mol %), 1,10-phenanthroline (36 mg, 0.20 mmol, 20 mol %), Cs2CO3 (652 mg, 2.0 mmol), 3-iodobenzonitrile (229 mg, 1.0 5 mmol), methanol (162 μL, 4.0 mmol) and toluene (1 mL). The test tube was sealed and the reaction mixture was stirred at 110° C. for 23 h. The resulting suspension was cooled to room temperature and filtered through a 0.5×1 cm pad of silica gel eluting with diethyl ether. The filtrate was concentrated. Purification of the residue by flash chromatography on silica gel (2×20 cm; pentane/diethyl ether 5:1) provided 111 mg (84% yield) of the title compound as a colorless oil.
Quantity
36 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
652 mg
Type
reactant
Reaction Step One
Quantity
229 mg
Type
reactant
Reaction Step One
Quantity
162 μL
Type
reactant
Reaction Step One
Name
CuI
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
N1C2C(=CC=C3C=2N=CC=C3)C=CC=1.[C:15]([O-])([O-])=[O:16].[Cs+].[Cs+].I[C:22]1[CH:23]=[C:24]([CH:27]=[CH:28][CH:29]=1)[C:25]#[N:26].CO>[Cu]I.C1(C)C=CC=CC=1>[CH3:15][O:16][C:22]1[CH:23]=[C:24]([CH:27]=[CH:28][CH:29]=1)[C:25]#[N:26] |f:1.2.3|

Inputs

Step One
Name
Quantity
36 mg
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
Cs2CO3
Quantity
652 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
229 mg
Type
reactant
Smiles
IC=1C=C(C#N)C=CC1
Name
Quantity
162 μL
Type
reactant
Smiles
CO
Name
CuI
Quantity
20 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 110° C. for 23 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The test tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a 0.5×1 cm pad of silica gel eluting with diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash chromatography on silica gel (2×20 cm; pentane/diethyl ether 5:1)

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
COC=1C=C(C#N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 111 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 41.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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